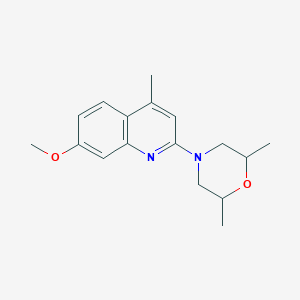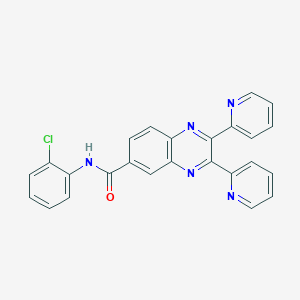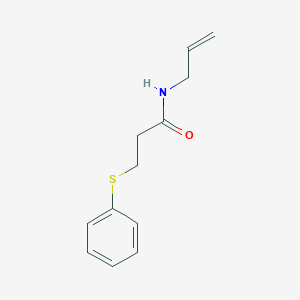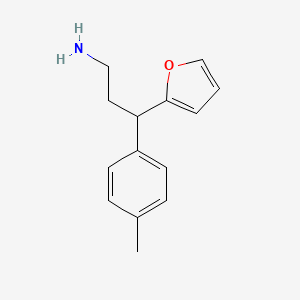
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, activation of caspases, and modulation of neurotransmitter levels. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also activates caspases, which play a key role in apoptosis. In addition, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to modulate neurotransmitter levels, including dopamine and acetylcholine, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce oxidative stress and inflammation, which are involved in various diseases, including cancer and neurodegenerative disorders. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various biological processes. However, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline research, including the development of new analogs with improved pharmacological properties, the investigation of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in combination with other drugs for synergistic effects, and the exploration of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in other diseases, including autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline action and to optimize its therapeutic potential.
Métodos De Síntesis
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-morpholinecarboxaldehyde with 4-methoxy-2-methylbenzoyl chloride. This reaction results in the formation of 2-(2,6-dimethyl-4-morpholinyl)-4-methoxy-2-methylbenzoyl chloride, which is then reacted with 2-amino-4-methylquinoline to produce 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline.
Aplicaciones Científicas De Investigación
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
4-(7-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-8-14(20-4)5-6-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUVSDKKNPBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-7-methoxy-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)


![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)